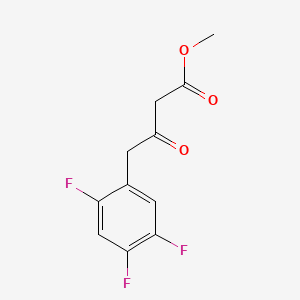

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQLWVSUKUDAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652348 | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769195-26-8 | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS number 769195-26-8 properties

CAS Number: 769195-26-8

This technical guide provides a comprehensive overview of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for synthesis and analysis, its primary application in drug development, and essential safety information for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is an off-white or pale yellow to light yellow solid.[1][2] Its core properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 769195-26-8 | [1] |

| Molecular Formula | C₁₁H₉F₃O₃ | [3][4] |

| Molecular Weight | 246.18 g/mol | [3][4] |

| Appearance | Off-white / Pale yellow to light yellow solid | [1][2][5] |

| Melting Point | 37-41 °C | [1][2][6] |

| Boiling Point | 273.3 °C (Predicted/at 760 mmHg) | [6][7][8] |

| Flash Point | 115.458 °C | [7] |

| Purity | ≥95% to 98% | [1][7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| Storage | Dry, sealed, and cool place; Refrigerator (2-8 °C) | [7][8] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Value / Interpretation | Source(s) |

| ¹H NMR (CDCl₃) | δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H) | [1] |

| Mass Spec (MS) | 247 [M+H]⁺ | [1] |

| InChI Key | XDQLWVSUKUDAEO-UHFFFAOYSA-N | [3] |

Comprehensive characterization data, including ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR), are often provided by suppliers upon purchase.[9][10]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

The compound is synthesized via a multi-stage process. The following protocol is a representative example.[1]

Stage 1: Activation of (2,4,5-trifluorophenyl)acetic acid

-

Reactants: (2,4,5-trifluorophenyl)acetic acid, 1,1'-carbonyldiimidazole (CDI).

-

Solvent: Acetonitrile.

-

Procedure: (2,4,5-trifluorophenyl)acetic acid is reacted with CDI in acetonitrile. The mixture is stirred for approximately 3.5 hours to form an activated acyl imidazole intermediate.

Stage 2: Preparation of Magnesium Malonate Complex

-

Reactants: Monomethyl monopotassium malonate (MMMKS), triethylamine, magnesium chloride (MgCl₂).

-

Solvent: Acetonitrile.

-

Procedure: To a flask containing acetonitrile, add MMMKS and triethylamine. Add MgCl₂ in portions at 30°C. Heat the resulting mixture to 50°C and maintain for 8 hours. This forms a magnesium malonate complex. Cool the mixture to 30°C.

Stage 3: Condensation and Product Formation

-

Procedure: The activated acyl imidazole solution from Stage 1 is added to the magnesium malonate complex from Stage 2. The combined reaction mixture is stirred at 30°C for approximately 26 hours.

-

Work-up and Isolation: After the reaction is complete, the organic layer is separated, dried with sodium sulfate, and concentrated under vacuum. The resulting oil is diluted with isopropanol and cooled. Water is slowly added to precipitate the product. The resulting slurry is stirred, filtered, and the filter cake is washed with water and dried to yield the final solid product.[1]

Standard analytical techniques are used to confirm the identity and purity of the final product.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Methodology: A sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into an HPLC system. A C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a UV detector at an appropriate wavelength. Purity is calculated based on the area percentage of the main peak. A purity of >95% is generally expected.[1]

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Methodology: A small amount of the sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃). The solution is placed in an NMR tube and analyzed. The resulting spectrum should match the expected chemical shifts and splitting patterns for the structure.[1]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Methodology: The sample is introduced into a mass spectrometer, often using electrospray ionization (ESI). The instrument measures the mass-to-charge ratio of the resulting ions. For this compound, a protonated molecular ion [M+H]⁺ at m/z 247 is expected.[1]

-

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Sitagliptin .[1][2][11][12]

-

Sitagliptin: A potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12]

-

Role of the Intermediate: The precise structure of this compound serves as a foundational building block. Its trifluorophenyl group and β-ketoester functionality are essential for constructing the core of the Sitagliptin molecule through subsequent chemical transformations.[2][13] Its use allows for the efficient and controlled introduction of necessary functional groups during the multi-step synthesis of the final active pharmaceutical ingredient (API).[2]

Safety and Handling

The compound presents moderate hazards and requires careful handling in a laboratory or manufacturing setting.

Table 3: Hazard and Precautionary Information

| Category | Statements | Source(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14][15] |

| Precautionary Statements | P261: Avoid breathing dust/fumes. P264: Wash exposed areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

-

Handling: Use in a well-ventilated area and avoid creating dust.[12][14] All personal contact, including inhalation, should be avoided.[14]

-

Personal Protective Equipment (PPE): Wear protective clothing, gloves, safety glasses, and a dust respirator.[14]

-

Fire Safety: The material is non-combustible and not considered a significant fire risk, but containers may burn and emit corrosive fumes in a fire.[14]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE and place spilled material in a clean, dry, and sealable container.[14]

This technical guide is intended for research and development purposes only and is not for human or animal consumption.[4][5] All handling should be performed by trained personnel in accordance with established safety protocols.

References

- 1. This compound | 769195-26-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 769195-26-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. scbt.com [scbt.com]

- 5. Naarini Molbio Pharma [naarini.com]

- 6. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butyrate 769195-26-8 [mingyuanchemical.com]

- 7. molcore.com [molcore.com]

- 8. This compound, 97% 769195-26-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. This compound(769195-26-8) 1H NMR [m.chemicalbook.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. apicule.com [apicule.com]

- 12. sandoopharma.com [sandoopharma.com]

- 13. nbinno.com [nbinno.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

An In-depth Technical Guide to Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Abstract

This compound is a fluorinated aromatic beta-keto ester that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its primary and most notable application is in the production of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes.[4][5] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectral data, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is an off-white or pale yellow to light yellow solid at room temperature.[3][4] It is identified by the CAS number 769195-26-8.[1][3][4][6][7][8][9] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉F₃O₃ | [1][3][6][7][8] |

| Molecular Weight | 246.18 g/mol | [1][6][7][8] |

| IUPAC Name | This compound | [1][6] |

| Appearance | Off-white solid / Pale yellow to light yellow solid | [3][4] |

| Melting Point | 37-39 °C / 40-41 °C | [2][3][4] |

| Storage Temperature | Refrigerator | |

| InChI Key | XDQLWVSUKUDAEO-UHFFFAOYSA-N | [6] |

| SMILES | COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a derivative of (2,4,5-trifluorophenyl)acetic acid with a malonic acid monoester equivalent.[4][10] A common method is outlined below.

Experimental Protocol: Synthesis via Magnesium Chloride and Triethylamine[4]

-

Step 1: Activation of (2,4,5-trifluorophenyl)acetic acid. (2,4,5-trifluorophenyl)acetic acid is reacted with 1,1'-carbonyldiimidazole in acetonitrile for approximately 3.5 hours to form an activated intermediate.

-

Step 2: Formation of the Magnesium Enolate of Monomethyl Malonate. In a separate reaction vessel, monomethyl potassium malonate, triethylamine, and magnesium chloride are combined in acetonitrile. The mixture is heated to 50°C and stirred for 8 hours.

-

Step 3: Condensation. The activated (2,4,5-trifluorophenyl)acetic acid derivative from Step 1 is added to the reaction mixture from Step 2. The combined mixture is stirred at 30°C for about 26 hours.

-

Step 4: Work-up and Isolation. After the reaction is complete, the mixture is worked up, typically involving an aqueous wash and extraction with an organic solvent. The organic layer is dried and concentrated under vacuum. The resulting crude product is then purified, often by crystallization from a solvent system like isopropanol and water, to yield this compound as a solid.

Caption: Synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic methods. The key spectral data are summarized below.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H) | [4] |

| Mass Spectrometry | [M+H]⁺ = 247 | [4] |

Note: Full spectral data including ¹³C NMR, IR, and Raman may be available from suppliers or specialized databases.[11]

Biological Activity and Applications

The primary significance of this compound lies in its role as a key building block in the synthesis of Sitagliptin.[1][2][3][4][5] Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a validated therapeutic target for the management of type 2 diabetes mellitus. The trifluorophenyl moiety of this intermediate is a crucial component of the final Sitagliptin structure, contributing to its binding affinity and overall efficacy.

While its direct biological activity is not the focus of research, a related compound, 3-amino-4-(2,4,5-trifluorophenyl) butyric acid, has been noted for its potential pharmacological effects in promoting insulin secretion.[12][13]

Caption: Application as a key intermediate for Sitagliptin synthesis.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[6]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

The signal word for this compound is "Warning". Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]

References

- 1. apicule.com [apicule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 769195-26-8 [chemicalbook.com]

- 5. sandoopharma.com [sandoopharma.com]

- 6. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. scbt.com [scbt.com]

- 9. veeprho.com [veeprho.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound(769195-26-8) 1H NMR [m.chemicalbook.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A Key Sitagliptin Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document compiles available spectroscopic data, outlines general experimental protocols for its characterization, and presents a visualization of the relevant biological signaling pathway.

Chemical and Spectroscopic Data

This compound is an off-white solid with a molecular formula of C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol .[1][2][3] Its primary utility lies in its role as a building block for the synthesis of Sitagliptin, a widely used therapeutic for type II diabetes.[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | s | 3H | -OCH₃ |

| 3.75 | s | 2H | -CH₂- (keto form) |

| 3.85 | s | 2H | -CH₂- (enol form) |

| 6.88-7.11 | m | 2H | Ar-H |

Solvent: CDCl₃

Table 2: Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 247 |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer, such as a 400 or 500 MHz instrument.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.

-

¹⁹F NMR: Given the trifluorophenyl moiety, fluorine-19 NMR spectroscopy would be employed to characterize the fluorine atoms on the aromatic ring, providing information about their chemical environment and coupling to other nuclei.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.

-

Ionization: The molecules are ionized, commonly using electrospray ionization (ESI), to generate charged species.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, resulting in a mass spectrum. The [M+H]⁺ peak is typically a key indicator of the molecular weight.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at specific wavenumbers is measured.

-

Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in the molecule, such as carbonyl (C=O) groups, C-O bonds, C-F bonds, and aromatic rings.

Synthesis Workflow

The synthesis of this compound is a multi-step process. The following diagram illustrates a typical synthetic workflow.

Mechanism of Action of Sitagliptin: The Incretin Pathway

This compound is a key precursor to Sitagliptin. Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This ultimately results in improved glycemic control.

The following diagram illustrates the signaling pathway of DPP-4 inhibition by Sitagliptin.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental spectra, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, it includes a comprehensive experimental protocol for acquiring the ¹H NMR spectrum and utilizes visualizations to illustrate the molecular structure and spin-spin coupling pathways.

Introduction

This compound is a significant building block in medicinal chemistry, notably as an intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The structural elucidation and purity assessment of this compound are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure.

This guide serves as a comprehensive resource for researchers and professionals involved in the synthesis and analysis of this and related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electron-withdrawing trifluorophenyl group and the β-ketoester functionality significantly influences the chemical shifts of the neighboring protons.

The predicted ¹H NMR data is summarized in the table below. These predictions are based on the analysis of similar structures and established chemical shift ranges for various functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (-OCH₃) | 3.7 - 3.8 | Singlet (s) | N/A | 3H |

| H-b (-CH₂-) | 3.5 - 3.6 | Singlet (s) | N/A | 2H |

| H-c (-CH₂-) | 4.1 - 4.2 | Singlet (s) | N/A | 2H |

| H-d (Ar-H) | 7.0 - 7.2 | Multiplet (m) | F-H coupling | 1H |

| H-e (Ar-H) | 7.2 - 7.4 | Multiplet (m) | F-H coupling | 1H |

Note: The actual experimental values may vary slightly depending on the solvent, concentration, and instrument used. The signals for the aromatic protons (H-d and H-e) are expected to be complex multiplets due to coupling with both neighboring protons and fluorine atoms.

Structural and Signaling Pathway Analysis

The molecular structure of this compound dictates the observed ¹H NMR spectrum. The key structural features and their influence on the spectrum are:

-

Methyl Ester Group (-OCH₃): The three equivalent protons of the methyl ester group are expected to appear as a sharp singlet in the upfield region of the spectrum.

-

Methylene Groups (-CH₂-): The two methylene groups are in different chemical environments. The methylene group adjacent to the ester carbonyl (H-b) and the one adjacent to the ketone carbonyl and the aromatic ring (H-c) will appear as distinct singlets. The absence of adjacent protons results in no proton-proton splitting.

-

Trifluorophenyl Group: The fluorine atoms on the aromatic ring have a strong electron-withdrawing effect, which deshields the aromatic protons, causing them to resonate at a lower field. Furthermore, the protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with the fluorine atoms (H-F coupling).

Below is a diagram illustrating the molecular structure and the different proton environments.

Caption: Molecular structure with proton assignments.

The spin-spin coupling interactions are a key feature of the ¹H NMR spectrum. The primary couplings expected are between the aromatic protons and the fluorine atoms. The logical relationship of these couplings is visualized below.

Caption: Predicted spin-spin coupling interactions.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons for each resonance.

The experimental workflow is summarized in the following diagram.

Caption: Workflow for ¹H NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound. The presented data and interpretations are valuable for the structural verification and quality control of this important pharmaceutical intermediate. The detailed experimental protocol offers a standardized method for obtaining high-quality and reproducible NMR data. The visualizations included aid in understanding the molecular structure and the complex spin-spin coupling interactions. It is recommended that experimental data, when available, be used to validate and refine the predictions made in this guide.

An In-depth Technical Guide to 13C NMR Analysis of Fluorinated β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of fluorinated β-ketoesters. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the fluorine atom(s). 13C NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules.

Introduction to 13C NMR of Fluorinated Compounds

Standard proton-decoupled 13C NMR spectra of organic molecules typically display single sharp lines for each unique carbon atom. However, in the case of fluorinated compounds, the presence of the spin-1/2 19F nucleus introduces complexities due to carbon-fluorine (C-F) spin-spin coupling.[1] This results in the splitting of carbon signals into multiplets, providing valuable structural information but also requiring careful spectral interpretation.[1]

The magnitude of the C-F coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large, ranging from 150 to 350 Hz, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.[2] The presence of these couplings can sometimes make spectra complex and difficult to interpret, especially in cases of low signal-to-noise ratios where the outer lines of a multiplet may be lost in the baseline.[3]

Data Presentation: 13C NMR of Fluorinated β-Ketoesters

The following table summarizes the 13C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for representative fluorinated β-ketoesters. All data is reported for spectra acquired in deuterated chloroform (CDCl₃) unless otherwise specified.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

| Ethyl 4,4,4-trifluoroacetoacetate | C1 (C=O, ester) | ~168 | s | - |

| C2 (CH₂) | ~45 | s | - | |

| C3 (C=O, ketone) | ~195 | q | ~35 | |

| C4 (CF₃) | ~116 | q | ~290 | |

| OCH₂CH₃ | ~62 | s | - | |

| OCH₂CH₃ | ~14 | s | - | |

| Methyl 4,4,4-trifluoroacetoacetate | C1 (C=O, ester) | ~168 | s | - |

| C2 (CH₂) | ~45 | s | - | |

| C3 (C=O, ketone) | ~195 | q | ~35 | |

| C4 (CF₃) | ~116 | q | ~290 | |

| OCH₃ | ~53 | s | - | |

| Ethyl 2-fluoro-3-oxobutanoate | C1 (C=O, ester) | ~165 | d | ~22 |

| C2 (CHF) | ~88 | d | ~190 | |

| C3 (C=O, ketone) | ~200 | d | ~25 | |

| C4 (CH₃) | ~26 | s | - | |

| OCH₂CH₃ | ~63 | s | - | |

| OCH₂CH₃ | ~14 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 20-50 mg of the fluorinated β-ketoester into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues and line broadening.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.

-

Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling.

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for quaternary carbons and carbons with long relaxation times.

-

Number of Scans (NS): 128 - 1024 scans, or more, to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C and signal splitting by fluorine, more scans are often required for fluorinated compounds.[1]

-

Spectral Width (SW): 0 - 220 ppm.

-

Temperature: 298 K (25 °C).

For complex spectra or to simplify multiplets, broadband 19F decoupling can be employed. This requires a spectrometer equipped with a triple-resonance probe and appropriate hardware.[4]

Visualization of Experimental Workflow and Data Interpretation

The process of 13C NMR analysis, from sample preparation to final data interpretation, can be visualized as a logical workflow.

The interpretation of the resulting spectrum involves a systematic analysis of the chemical shifts and coupling patterns.

Conclusion

13C NMR spectroscopy is a powerful technique for the structural analysis of fluorinated β-ketoesters. A thorough understanding of the influence of fluorine on 13C NMR spectra, coupled with meticulous experimental technique, allows for the unambiguous characterization of these important molecules. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to ¹⁹F NMR Chemical Shifts for Trifluorophenyl Compounds

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules. Due to the favorable properties of the ¹⁹F nucleus—a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio—it is a highly sensitive method.[1][2][3][4][5] This makes ¹⁹F NMR particularly valuable in fields like drug discovery, materials science, and biochemistry, where fluorinated compounds are increasingly prevalent.[2][6] Trifluorophenyl groups, especially the trifluoromethyl (CF₃) moiety, are common in pharmaceuticals and agrochemicals, making a thorough understanding of their ¹⁹F NMR spectral characteristics essential.[7]

This guide provides a detailed overview of the factors influencing ¹⁹F NMR chemical shifts in trifluorophenyl compounds, presents quantitative data for a range of derivatives, outlines standard experimental protocols, and illustrates key concepts and workflows. The large chemical shift dispersion, typically spanning from -200 ppm to +200 ppm, minimizes the probability of signal overlap and provides a data-rich spectrum sensitive to the molecule's structure and chemical environment.[4][5][8]

Core Concepts: Factors Influencing ¹⁹F Chemical Shifts

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Several factors can cause significant variations in the observed shifts, providing valuable structural information.

-

Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift. Electron-withdrawing groups attached to the phenyl ring decrease the electron density (deshielding), causing the ¹⁹F signal to shift downfield (to less negative ppm values). Conversely, electron-donating groups increase electron density (shielding), leading to an upfield shift (to more negative ppm values).[4] Resonance effects within the aromatic system can also alter electron density, leading to complex shift patterns.[4]

-

Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine atoms.[7][9] For instance, polar aprotic solvents can cause greater deshielding of the CF₃ group compared to nonpolar solvents.[7] Intermolecular interactions such as hydrogen bonding can also modify the local environment and alter chemical shifts.[4] While gas-phase calculations are often sufficient for predicting shifts, including solvent effects in calculations can provide small improvements in accuracy.[10]

-

Substrate Topology and Steric Effects: The three-dimensional arrangement of atoms, or substrate topology, can modulate the ¹⁹F chemical shifts.[7][9] Steric crowding around the fluorine atom due to the proximity of bulky groups can influence the electronic environment and thus the chemical shift.[10] For trifluoroacetyl (TFA) groups, conjugation within fused-ring systems can lead to deshielding effects.[7]

¹⁹F NMR Chemical Shifts of Substituted Trifluoromethylbenzenes

The chemical shift of the trifluoromethyl (CF₃) group is sensitive to the nature and position of other substituents on the benzene ring. The following table summarizes representative ¹⁹F NMR chemical shift data for various substituted trifluoromethylbenzenes, which are commonly used as reference compounds or building blocks in synthesis.

| Compound | Substituent (Position) | Solvent | Chemical Shift (δ, ppm) |

| Trifluoromethylbenzene | H | CDCl₃ | -63.72 |

| 4-Aminotrifluoromethylbenzene | 4-NH₂ | CDCl₃ | -62.9 |

| 4-Hydroxytrifluoromethylbenzene | 4-OH | CDCl₃ | -62.5 |

| 4-Methoxytrifluoromethylbenzene | 4-OCH₃ | CDCl₃ | -62.1 |

| 4-Methyltrifluoromethylbenzene | 4-CH₃ | CDCl₃ | -62.7 |

| 4-Chlorotrifluoromethylbenzene | 4-Cl | CDCl₃ | -63.2 |

| 4-Bromotrifluoromethylbenzene | 4-Br | CDCl₃ | -63.1 |

| 4-Iodotrifluoromethylbenzene | 4-I | CDCl₃ | -62.8 |

| 4-Nitrotrifluoromethylbenzene | 4-NO₂ | CDCl₃ | -63.7 |

| 3-Aminotrifluoromethylbenzene | 3-NH₂ | CDCl₃ | -64.0 |

| 3-Nitrotrifluoromethylbenzene | 3-NO₂ | CDCl₃ | -63.8 |

Note: Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). Values are approximate and can vary slightly based on experimental conditions.

Experimental Protocol for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires careful attention to the experimental setup. The following provides a general methodology for the analysis of small trifluorophenyl compounds.

1. Sample Preparation

-

Dissolution: Weigh approximately 2-10 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[2]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton wool plug or a syringe filter directly into a clean 5 mm NMR tube.[2]

-

Concentration: For ligand screening experiments in drug discovery, typical concentrations are around 50 µM for the fluorinated ligand and 1 µM for the protein target.[3]

2. NMR Spectrometer Setup

-

Probe: Use a broadband or a specific ¹H/¹⁹F dual-tune probe. Modern cryoprobes can significantly enhance sensitivity.[11]

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient signal transmission and detection.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp resonance lines.

3. Data Acquisition

-

Experiment: A standard 1D proton-decoupled ¹⁹F experiment is typically sufficient for simple trifluorophenyl compounds. For more complex structures, 2D experiments like ¹H-¹⁹F HETCOR can be employed to establish through-bond correlations.

-

Decoupling: Use proton decoupling (e.g., cpg or waltz16) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for CF₃ groups unless other fluorine atoms are present.

-

Parameters:

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

-

Number of Scans (ns): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16 or 64) is often sufficient.

-

4. Data Processing and Referencing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the chemical shifts to an internal or external standard. While CFCl₃ (0 ppm) is the primary standard, other secondary standards like trifluorotoluene may be used.

Applications in Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR has become an indispensable tool in fragment-based drug discovery.[6][12] The sensitivity of the fluorine chemical shift to the local environment provides a robust method for screening libraries of fluorinated fragments to identify compounds that bind to a biological target.[6][13]

The process, often referred to as ligand-based ¹⁹F NMR, involves monitoring changes in the ¹⁹F NMR spectrum of a fluorinated compound upon the addition of a target protein.[6] Changes in chemical shift, signal intensity, or line broadening indicate a binding event.[14] This technique is highly efficient as it allows for the screening of compound mixtures, significantly increasing throughput.[13] Furthermore, competitive binding experiments using a known fluorinated reference ligand can be employed to screen non-fluorinated compounds and determine binding affinities.[6]

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 7. dovepress.com [dovepress.com]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Due to the absence of a publicly available mass spectrum for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry, including the fragmentation of β-keto esters and related chemical structures. The information herein is intended to aid researchers in the identification and characterization of this molecule and similar compounds.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the characteristic fragmentation patterns of β-keto esters. The primary fragmentation mechanisms anticipated are α-cleavage, cleavage at the benzylic position, and McLafferty-type rearrangements.

The molecular ion [M]•+ is predicted to undergo several key fragmentation pathways, leading to a series of characteristic fragment ions. The trifluorophenylmethyl moiety is expected to be a prominent fragment due to the stability of the corresponding cation. Additionally, fragmentation of the methyl ester and β-keto groups will contribute significantly to the overall mass spectrum.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms. The relative abundance of these ions is theoretical and would need to be confirmed by experimental data.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Mechanism |

| 246 | [C11H9F3O3]•+ | Molecular Ion |

| 215 | [C10H6F3O2]+ | Loss of •OCH3 (methoxide radical) |

| 187 | [C9H6F3O]+ | Loss of •CH2COOCH3 |

| 159 | [C8H4F3]+ | Loss of •COCH2COOCH3 |

| 141 | [C7H2F3]+ | Benzylic cleavage with loss of •CH(CO)COOCH3 |

| 133 | [C6H2F3]+ | Tropylium-like ion formation from the trifluorobenzyl fragment |

| 101 | [C4H5O3]+ | Fragment from the methyl 3-oxobutanoate moiety |

| 73 | [C3H5O2]+ | Loss of CO from the m/z 101 fragment |

| 59 | [CH3OCO]+ | Acylium ion from the methyl ester |

| 43 | [CH3CO]+ | Acylium ion from the keto group |

Experimental Protocols

A general experimental protocol for the analysis of this compound by mass spectrometry is outlined below. This protocol is a template and may require optimization based on the specific instrumentation and experimental goals.

Sample Preparation

-

Dissolution: Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 1 mg/mL.

-

Dilution: Further dilute the stock solution to a concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

-

Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electron ionization (EI) is a common choice for the fragmentation of small organic molecules.

-

Ionization: For EI, use a standard electron energy of 70 eV.

-

Mass Analyzer: Set the mass analyzer to scan a mass range that includes the molecular weight of the analyte (e.g., m/z 50-300).

-

Data Acquisition: Acquire data in full-scan mode to obtain a comprehensive mass spectrum. If further structural elucidation is required, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion or key fragment ions for collision-induced dissociation (CID).

-

Data Analysis: Process the acquired data using appropriate software to identify the molecular ion and characteristic fragment ions. Compare the experimental mass spectrum to the predicted fragmentation pattern for structural confirmation.

Visualizations

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Experimental Workflow

Caption: General workflow for mass spectrometry analysis.

Stability and Degradation Profile of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3][4][5] The chemical structure, characterized by a β-keto ester functional group and a trifluorinated phenyl ring, dictates its reactivity and stability.[6] Understanding the stability and degradation profile of this intermediate is paramount for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known and inferred stability and degradation pathways of this compound, based on available literature and chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 769195-26-8 | [6][7] |

| Molecular Formula | C₁₁H₉F₃O₃ | [6][7] |

| Molecular Weight | 246.18 g/mol | [6][7] |

| Appearance | White to off-white or pale yellow solid/crystalline powder | [4][5] |

| Melting Point | 41 - 43 °C | [5] |

| Solubility | Soluble in ethanol, acetone; slightly soluble in water | |

| IUPAC Name | This compound | [6][7] |

Predicted Stability and Degradation Profile

Direct and detailed experimental stability data for this compound is limited in publicly available literature. However, its degradation profile can be inferred from the known reactivity of its core functional groups (β-keto ester and trifluorophenyl ring) and from forced degradation studies conducted on the final drug product, Sitagliptin.

Hydrolytic Degradation

The β-keto ester moiety is susceptible to hydrolysis under both acidic and basic conditions.

-

Acidic Hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to the corresponding β-keto acid, 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid. This β-keto acid is prone to subsequent decarboxylation, especially upon heating, to yield 1-(2,4,5-trifluorophenyl)propan-2-one.

-

Basic Hydrolysis: In the presence of a base, saponification of the ester will occur, forming the carboxylate salt of the β-keto acid. Upon acidification of the reaction mixture, the unstable β-keto acid will be generated, which can then decarboxylate.

Forced degradation studies on Sitagliptin have shown significant degradation under both acidic and basic conditions, supporting the potential for hydrolytic instability of the butanoate chain.[8][9][10]

Oxidative Degradation

Thermal Degradation

As a solid with a relatively low melting point, thermal stability under standard storage conditions is expected to be good. However, at elevated temperatures, particularly in the presence of moisture or catalytic impurities, degradation via hydrolysis and subsequent decarboxylation is a primary concern. Sitagliptin has been observed to degrade under thermal stress.[9][10]

Photodegradation

The trifluorophenyl group in the molecule suggests a potential for photodegradation. Aromatic fluorinated compounds can undergo photolytic degradation, which may involve defluorination or other complex reactions. Studies on the photolysis of fluorinated pharmaceuticals indicate that such compounds can be susceptible to degradation upon exposure to UV light.[8]

Potential Degradation Pathways

Based on the chemical nature of the molecule and insights from Sitagliptin degradation studies, the following degradation pathways are proposed.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Studies

While specific protocols for this intermediate are not published, the following methodologies, adapted from general guidelines for forced degradation studies and from studies on Sitagliptin, can be applied.[9][10]

General Forced Degradation Protocol Workflow

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. While a specific method for the intermediate is not available, methods developed for Sitagliptin and its impurities can be adapted.[9][10][11][12][13][14]

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Phosphate buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Note: The specific gradient program, buffer pH, and detection wavelength would need to be optimized for the separation of this compound and its potential degradation products.

Characterization of Degradation Products

Identification and characterization of significant degradation products are essential for understanding the degradation pathways and for ensuring the safety of the final drug product.

Analytical Techniques

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the mass-to-charge ratio of degradation products, providing information on their molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of isolated degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the degradation products.

Conclusion

While direct experimental data on the stability and degradation of this compound is not extensively documented in public literature, a scientifically sound profile can be inferred from its chemical structure and from the behavior of the final drug product, Sitagliptin, under stress conditions. The primary anticipated degradation pathways involve hydrolysis of the β-keto ester, followed by decarboxylation. Oxidative and photolytic degradation are also potential routes that warrant investigation. The development and validation of a specific stability-indicating analytical method are critical for accurately assessing the stability of this key intermediate and for ensuring the quality and consistency of Sitagliptin synthesis. Further studies are recommended to generate quantitative data and to fully characterize the degradation products of this important pharmaceutical intermediate.

References

- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 2. Intermediate of Sitagliptin and synthesis method of intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. sandoopharma.com [sandoopharma.com]

- 6. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. seer.ufrgs.br [seer.ufrgs.br]

- 9. scispace.com [scispace.com]

- 10. asianpubs.org [asianpubs.org]

- 11. ijpsr.com [ijpsr.com]

- 12. researchgate.net [researchgate.net]

- 13. ijrpr.com [ijrpr.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, is a molecule of significant interest in pharmaceutical chemistry.[1][2][3][4] Its chemical architecture is distinguished by a highly reactive active methylene group, which serves as a versatile synthetic handle for carbon-carbon bond formation. This guide provides a comprehensive analysis of the reactivity of this functional group, detailing its acidic nature, enolate formation, and participation in a variety of canonical organic reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to support further research and application in drug development.

Introduction to this compound

This compound (CAS No: 769195-26-8) is a β-keto ester characterized by a trifluorinated phenyl ring.[1][5] The core of its reactivity lies in the methylene group (–CH₂–) positioned between two electron-withdrawing groups: a ketone and a methyl ester. This strategic placement renders the methylene protons acidic and facilitates the formation of a stabilized carbanion (enolate), making it a potent nucleophile. This reactivity is fundamental to its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Sitagliptin, a widely used treatment for type 2 diabetes.[1][2][3][6] The trifluorophenyl moiety is a critical pharmacophore that can enhance metabolic stability and bioavailability in the final drug product.[7]

Physicochemical Properties

The compound is typically a pale yellow to light yellow or off-white solid.[1][3][6] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 769195-26-8 | [1][5][8] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1][5][8] |

| Molecular Weight | 246.18 g/mol | [3][5][7] |

| Appearance | Pale yellow to light yellow solid | [1][3] |

| Melting Point | 37-43 °C | [1][3][6] |

| IUPAC Name | This compound | [4][5] |

| Solubility | Soluble in ethanol, acetone; slightly soluble in DMSO, Methanol and water. | [3][7] |

| Storage | 2-8°C or in a refrigerator, in a dry, dark, and well-ventilated place. | [3][7] |

The Active Methylene Group: Acidity and Enolate Formation

The defining feature of this molecule's reactivity is the "active methylene" group. The protons on the carbon alpha to two carbonyl groups (the C2 position) are significantly more acidic than typical alkane protons.

-

Inductive Effect: The adjacent carbonyl groups exert a strong electron-withdrawing inductive effect, polarizing the C-H bonds.

-

Resonance Stabilization: Upon deprotonation by a base, the resulting carbanion is highly stabilized by resonance, delocalizing the negative charge onto both oxygen atoms of the carbonyl groups. This stabilized anion is known as an enolate.

The pKa of the active methylene protons in β-keto esters is typically in the range of 11 in aqueous solution, making them readily accessible for deprotonation by common bases like alkoxides (e.g., sodium ethoxide) or hydroxides.

Key Reactions of the Active Methylene Group

The nucleophilic enolate formed from this compound can participate in several crucial carbon-carbon bond-forming reactions.

Alkylation

The enolate readily reacts with alkyl halides (R-X) in an Sₙ2 reaction to form a new C-C bond at the active methylene position. This is a foundational method for introducing alkyl substituents. The reaction is typically carried out using a base like sodium ethoxide in ethanol.

Acylation

Similarly, the enolate can be acylated by reacting with acyl chlorides or anhydrides. This reaction introduces an acyl group (R-C=O) at the active methylene position, leading to the formation of a β,δ-diketo ester.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group of an aldehyde or ketone, followed by dehydration.[9] This reaction is a powerful tool for forming α,β-unsaturated systems. With this compound, the reaction with an aldehyde (R-CHO) would proceed, typically catalyzed by a weak base like piperidine or pyridine, to yield a substituted alkene.[9][10]

Michael Addition

The enolate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is another effective method for forming C-C bonds and building more complex molecular frameworks.

Role in the Synthesis of Sitagliptin

This compound is a critical starting material for the synthesis of Sitagliptin.[1][2][4][6] While many proprietary industrial syntheses exist, a common public domain route involves the transformation of the β-keto group. One patented method describes the reaction of the butanoate with ammonium acetate to form the corresponding enamine, 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate. This intermediate is then subjected to asymmetric hydrogenation to create the chiral amine center found in Sitagliptin.

Experimental Protocols

Synthesis of this compound[6][13]

This protocol describes a common laboratory-scale synthesis.

Materials:

-

(2,4,5-trifluorophenyl)acetic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Potassium monomethylmalonate (MMMKS)

-

Triethylamine (TEA)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Isopropanol

-

Water

Procedure:

Part A: Preparation of the Malonate Complex

-

To a 3 L round-bottom flask equipped with a condenser, nitrogen inlet, and overhead stirrer, add potassium monomethylmalonate (122.8 g), triethylamine (264 mL), and acetonitrile (1200 mL).

-

At 30 °C, add MgCl₂ (65.2 g) in portions over 15-20 minutes.

-

Stir the resulting mixture for 10 minutes.

-

Heat the reaction mixture to 50 °C and maintain for 8 hours.

-

After the reaction is complete, cool the mixture to 30 °C. This slurry is designated as Part A.

Part B: Activation of the Carboxylic Acid

-

In a separate 2 L flask, charge 1,1'-carbonyldiimidazole (110 g) and acetonitrile (250 mL).

-

Slowly add a solution of (2,4,5-trifluorophenyl)acetic acid (100 g) in acetonitrile (600 mL) over 30 minutes at 30 °C.

-

Stir the mixture at 30 °C for 3.5 hours. This solution is designated as Part B.

Condensation and Work-up

-

Add the Part B solution dropwise to the Part A slurry over a period of 2 hours at 30 °C.

-

Stir the combined mixture for 26 hours at 30 °C.

-

The organic layer is dried with sodium sulfate and concentrated under vacuum at 50 °C to yield an oil (120 g).

-

Dilute the resulting oil with isopropanol (400 mL) and cool to 20 °C.

-

Slowly add water (800 mL) over 4 hours at 18-20 °C to induce precipitation.

-

Stir the resulting slurry for an additional 4 hours and then filter.

-

Wash the filter cake with water (100 mL) and dry to yield the final product.

Expected Outcome:

-

Yield: ~115 g (83%)

-

Purity (HPLC): >95%

-

Melting Point: 37-39 °C

Conclusion

The active methylene group in this compound is the cornerstone of its synthetic utility. Its acidity and the stability of its corresponding enolate enable a wide range of C-C bond-forming reactions, including alkylations, acylations, and condensations. This predictable reactivity, coupled with the compound's role as a direct precursor to the API Sitagliptin, solidifies its importance in modern pharmaceutical manufacturing and drug development. A thorough understanding of the principles outlined in this guide is essential for any scientist working with this versatile intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. sandoopharma.com [sandoopharma.com]

- 4. apicule.com [apicule.com]

- 5. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 769195-26-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Solubility of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceuticals, including Sitagliptin.[1][2][3][4] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents logical workflows for assessing solvent compatibility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉F₃O₃ | [5][6][7] |

| Molecular Weight | 246.18 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline powder or pale yellow to light yellow solid | [1][3][4] |

| Melting Point | 41 - 43°C or 65-68°C | [3][4] |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 769195-26-8 | [1][6][7] |

Solubility Profile

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, qualitative data from various sources provides guidance on suitable solvents. The trifluorophenyl moiety and the β-keto ester functionality contribute to its solubility characteristics.[3]

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Ethanol | Soluble | [3] |

| Acetone | Soluble | [3] |

| Water | Slightly Soluble | [3] |

For similar compounds like Fatty Acid Methyl Esters (FAMEs), high solubility is observed in nonpolar organic solvents such as hexane, toluene, and chloroform.[8] This suggests that this compound may also exhibit good solubility in these types of solvents.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds and can be applied to this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Selection of organic solvents (e.g., ethanol, methanol, acetone, DMSO, hexane, toluene, chloroform)

-

Deionized water

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a small test tube.

-

Add the selected solvent in 0.25 mL increments.

-

After each addition, vigorously shake or vortex the test tube for 30 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Continue adding solvent up to a total volume of 3 mL.

-

Record the solubility as:

-

Very Soluble: Dissolves completely in < 1 mL.

-

Soluble: Dissolves completely in 1-3 mL.

-

Slightly Soluble: Some dissolution occurs, but the compound does not completely dissolve in 3 mL.

-

Insoluble: No visible dissolution.

-

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the determination of solubility in units of mg/mL or g/100mL.

Materials:

-

This compound

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Pipettes

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and compound.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand to let undissolved solids settle.

-

Centrifuge the vial to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed dish.

-

Evaporate the solvent in the dish to dryness in an oven at a temperature below the compound's boiling point.

-

Weigh the dish with the dried residue.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Quantitative Solubility Determination

References

- 1. This compound | 769195-26-8 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. nbinno.com [nbinno.com]

- 4. sandoopharma.com [sandoopharma.com]

- 5. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

A Theoretical and Computational Guide to the Structural Elucidation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for determining the three-dimensional structure and electronic properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This molecule is a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes.[1][2] A thorough understanding of its conformational preferences and electronic structure is crucial for optimizing reaction conditions and for the rational design of new synthetic pathways.

While specific experimental and theoretical structural data for this compound is not extensively published, this guide outlines a robust computational protocol based on established quantum chemical methods applied to analogous β-keto esters and fluorinated aromatic compounds.[3][4][5][6]

Theoretical Framework: Quantum Chemical Calculations

The foundation of modern computational chemistry lies in solving the time-independent Schrödinger equation. However, for a multi-electron system like this compound, an exact solution is not feasible. Therefore, approximations are employed. The two most common ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which can be a significant factor in molecules with lone pairs and pi systems.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT uses the electron density to calculate the energy of the system. The choice of the exchange-correlation functional is critical in DFT. For molecules containing fluorine and carbonyl groups, hybrid functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are often a reliable choice.[6][7]

The selection of a basis set is equally important. A basis set is a set of mathematical functions used to build the molecular orbitals. For accurate calculations, especially for systems with electronegative atoms like fluorine and oxygen, Pople-style basis sets with polarization and diffuse functions, such as 6-311+G(d,p) , are recommended.[6]

Proposed Computational Protocol

This section details a step-by-step protocol for the theoretical calculation of the structure and properties of this compound.

2.1. Initial Structure Generation and Conformational Analysis

-

2D to 3D Conversion: The initial 3D structure of the molecule can be generated from its 2D representation using molecular modeling software.

-

Tautomerism: β-keto esters can exist in keto and enol tautomeric forms. Spectroscopic data for similar compounds suggest that the keto form is predominant.[3][4] However, a comprehensive study should consider both forms.

-

Conformational Search: Due to the presence of several rotatable single bonds, a thorough conformational search is necessary to identify the global minimum energy structure. This can be performed using molecular mechanics force fields followed by re-optimization of the low-energy conformers at a higher level of theory (DFT).

2.2. Geometry Optimization

-

Methodology: The geometry of the most stable conformer(s) should be fully optimized without any symmetry constraints. A recommended level of theory is B3LYP/6-311+G(d,p) .

-

Solvation Effects: To simulate a more realistic environment, implicit solvation models like the SMD (Solvation Model based on Density) can be employed, using a solvent such as acetonitrile or water.[6]

-

Convergence Criteria: Stringent convergence criteria for energy and forces should be used to ensure a true minimum on the potential energy surface is located.

2.3. Vibrational Frequency Analysis

-

Purpose: Following geometry optimization, a frequency calculation should be performed at the same level of theory.

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.4. Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for assessing chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into hybridization, atomic charges, and intramolecular interactions like hyperconjugation.[7]

-

NMR Spectroscopy Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can be compared with experimental data for structure validation.[6]

Data Presentation

The quantitative results from the theoretical calculations should be presented in a clear and organized manner.

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

| Parameter | Value (Hartree) |

| Zero-point vibrational energy (ZPVE) | Calculated Value |

| Thermal correction to Enthalpy | Calculated Value |

| Thermal correction to Gibbs Free Energy | Calculated Value |

| Total Enthalpy | Calculated Value |

| Total Gibbs Free Energy | Calculated Value |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Calculated Value (eV) |

| LUMO Energy | Calculated Value (eV) |

| HOMO-LUMO Gap | Calculated Value (eV) |

| Dipole Moment | Calculated Value (Debye) |

Table 3: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C=O (keto) | Calculated Value |

| C-C (α-β) | Calculated Value | |

| C-F (ortho) | Calculated Value | |

| C-F (meta) | Calculated Value | |

| C-F (para) | Calculated Value | |

| Bond Angles | O=C-C | Calculated Value |

| C-C-C | Calculated Value | |

| Dihedral Angles | C(aryl)-C(benzyl)-C(keto)=O | Calculated Value |

(Note: The atom numbering should be explicitly defined in a corresponding molecular structure diagram.)

Visualizations

Diagrams created using Graphviz can effectively illustrate workflows and logical relationships in the computational process.

Caption: Workflow for the theoretical calculation of molecular structure and properties.

Caption: Relationship between computational inputs and calculated molecular properties.

Conclusion